molecular formula C10H13N4Na2O14P3 B14783018 disodium (2R,3S,4R,5R)-2-({[hydroxy({[hydroxy(phosphonatooxy)phosphoryl]oxy})phosphoryl]oxy}methyl)-5-(6-hydroxy-9H-purin-9-yl)oxolane-3,4-diol

disodium (2R,3S,4R,5R)-2-({[hydroxy({[hydroxy(phosphonatooxy)phosphoryl]oxy})phosphoryl]oxy}methyl)-5-(6-hydroxy-9H-purin-9-yl)oxolane-3,4-diol

Cat. No.: B14783018
M. Wt: 552.13 g/mol
InChI Key: CTGDHHMAJMSJFW-UHFFFAOYSA-L
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Description

Inosine 5’-triphosphate disodium salt is a nucleotide analog that plays a significant role in various biochemical processes. It is a derivative of inosine, a nucleoside that is formed when hypoxanthine is attached to a ribose ring. This compound is particularly important in the study of nucleic acid metabolism and has applications in both research and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Inosine 5’-triphosphate disodium salt can be synthesized through the phosphorylation of inosine. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the triphosphate group.

Industrial Production Methods: Industrial production of inosine 5’-triphosphate disodium salt often involves microbial fermentation. Specific strains of bacteria, such as Corynebacterium ammoniagenes, are used to produce inosine, which is then chemically phosphorylated to form the triphosphate derivative. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Inosine 5’-triphosphate disodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form inosine 5’-diphosphate and inosine 5’-monophosphate.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.

    Substitution: Strong nucleophiles such as sodium azide (NaN3) are often employed.

Major Products:

Comparison with Similar Compounds

Inosine 5’-triphosphate disodium salt is unique in its ability to replace guanosine 5’-triphosphate in several biochemical processes. Similar compounds include:

Inosine 5’-triphosphate disodium salt stands out due to its specific applications in preventing guanosine 5’-triphosphate hydrolysis and its role in reovirus transcription, making it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C10H13N4Na2O14P3

Molecular Weight

552.13 g/mol

IUPAC Name

disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate

InChI

InChI=1S/C10H15N4O14P3.2Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2

InChI Key

CTGDHHMAJMSJFW-UHFFFAOYSA-L

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+]

Origin of Product

United States

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